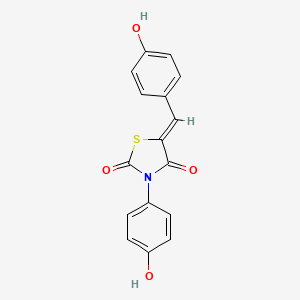

5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC11407088

Molecular Formula: C16H11NO4S

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11NO4S |

|---|---|

| Molecular Weight | 313.3 g/mol |

| IUPAC Name | (5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |

| Standard InChI | InChI=1S/C16H11NO4S/c18-12-5-1-10(2-6-12)9-14-15(20)17(16(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-19H/b14-9- |

| Standard InChI Key | PJWSANHYZXPKCR-ZROIWOOFSA-N |

| Isomeric SMILES | C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)O)O |

| SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)O)O |

| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)O)O |

Introduction

Chemical Identity and Structural Characteristics

5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione belongs to the thiazolidinedione class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure incorporates two aromatic rings: a 4-hydroxybenzylidene group at the C-5 position and a 4-hydroxyphenyl group at the C-3 position of the thiazolidine-2,4-dione scaffold.

Key Physicochemical Properties

The compound’s properties can be inferred from closely related analogs, such as 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione (CAS 74772-78-4), which shares structural similarities .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂N₂O₄S |

| Molecular Weight | 328.34 g/mol |

| Density | ~1.45 g/cm³ |

| Melting Point | 145–147°C (analog data) |

| Boiling Point | ~471.5°C (estimated) |

| LogP (Partition Coefficient) | ~1.6 (hydrophobic index) |

The presence of dual hydroxyl groups enhances solubility in polar solvents, while the aromatic systems contribute to stability under standard storage conditions .

Synthesis and Industrial Preparation

The synthesis of thiazolidinedione derivatives typically involves condensation and reduction steps, as exemplified by patented methods for producing intermediates like 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione .

Condensation Reaction

The benzylidene moiety is introduced via a base-catalyzed condensation between 4-hydroxybenzaldehyde and thiazolidine-2,4-dione. This reaction employs amine-based catalysts such as piperidinium acetate or pyrrolidine in solvents like toluene or methanol :

Reaction Conditions:

-

Catalyst: Piperidinium acetate (0.1–0.5 eq)

-

Solvent: Toluene or methanol

-

Temperature: 100–120°C (reflux)

Functionalization at C-3 Position

Applications in Pharmaceutical Synthesis

Thiazolidinediones are pivotal intermediates in antidiabetic drugs, particularly pioglitazone and rosiglitazone. The compound 5-(4-Hydroxybenzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione may serve dual roles:

Intermediate for PPARγ Agonists

Peroxisome proliferator-activated receptor gamma (PPARγ) agonists require a thiazolidinedione core for activity. Structural analogs of this compound have demonstrated efficacy in enhancing insulin sensitivity, suggesting its potential utility in synthesizing next-generation antidiabetics .

Anti-Inflammatory and Antiatherogenic Effects

While direct evidence is lacking, related compounds like 5-(4-Hydroxy-2,3,5-trimethylbenzylidene)thiazolidine-2,4-dione (HMB-TZD) inhibit 5-lipoxygenase (5-LOX), reducing leukotriene B₄ production and inflammation in murine models . This implies that the hydroxyl-rich structure of 5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione could similarly modulate inflammatory pathways.

Pharmacological and Toxicological Profile

Metabolic Stability

Thiazolidinediones are metabolized primarily via hepatic cytochrome P450 enzymes. The hydroxyl groups in this compound may facilitate glucuronidation or sulfation, potentially improving excretion and reducing toxicity risks .

Toxicity Considerations

-

Hepatotoxicity: Early thiazolidinediones (e.g., troglitazone) were withdrawn due to liver damage, but newer analogs show improved safety .

-

Cardiovascular Effects: PPARγ agonists may increase fluid retention, necessitating careful dose optimization.

Regulatory and Industrial Status

Regulatory Pathways

As a potential drug intermediate, this compound would require compliance with ICH guidelines for impurities (e.g., genotoxic substances). Current data suggest low mutagenic risk based on analog profiles .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of hydroxyl groups to optimize PPARγ selectivity.

-

Combination Therapies: Co-administration with metformin or SGLT2 inhibitors to enhance antidiabetic efficacy.

-

Targeted Delivery Systems: Nanoformulations to improve bioavailability and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume